Regioisomeric Identity: Stable N1-Substitution vs. N2- and C5-Isomers for Defined Synthetic Intermediates
The compound is unequivocally the 1N-substituted isomer. In tetrazole chemistry, N1-alkyl tetrazoles are typically the kinetically favored products but can isomerize to the thermodynamically more stable 2N-isomers [1]. In contrast, 5-substituted tetrazoles like 5-(4-nitrobenzyl)-1H-tetrazole are constitutionally different and cannot interconvert. For applications requiring a defined protecting group at N1, such as in patented antihypertensive compound synthesis [2], the identity of this isomer is non-negotiable.
| Evidence Dimension | Structural identity and stability (isomer type) |
|---|---|
| Target Compound Data | 1-(4-nitrobenzyl)-1H-tetrazole (1N-isomer) |
| Comparator Or Baseline | 2-(4-nitrobenzyl)-2H-tetrazole (2N-isomer) and 5-(4-nitrobenzyl)-1H-tetrazole (C5-isomer) |
| Quantified Difference | Qualitative difference: N1-isomer is a distinct chemical entity with a unique CAS number (144035-24-5), different from the C5-isomer (131090-44-3). N1-alkyl tetrazoles are known to rearrange to N2-isomers under specific conditions. |
| Conditions | Based on known tetrazole regioisomerism and alkylation chemistry. |
Why This Matters
Procuring the correct regioisomer is fundamental; the N1-substituted form is a specific intermediate in patented synthetic routes, where use of another isomer would constitute a different chemical substance with potentially different reactivity and intellectual property status.
- [1] G. Reynard, J. Moisan-Labelle, É. Parent and H. Lebel, 'Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation', New J. Chem., 2022, 46, 21085. View Source
- [2] JP-H01117876-A, Tetrazole Intermediate for Antihypertensive Compound, Du Pont. View Source
